



# Application Note: EBI-907 LanthaScreen Kinase Assay Protocol

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Compound of Interest		
Compound Name:	EBI-907	
Cat. No.:	B607257	Get Quote

This document provides a detailed protocol for determining the inhibitory activity of **EBI-907** on its target kinase using the LanthaScreen<sup>™</sup> Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform. The protocol is intended for researchers, scientists, and drug development professionals.

## Introduction to EBI-907 and the LanthaScreen Assay

**EBI-907** is a novel and potent inhibitor of the BRAFV600E kinase, a key driver in several cancers. It also exhibits a broad kinase selectivity profile, with activity against other oncogenic kinases such as FGFR1-3, RET, c-Kit, and PDGFRb[1]. The LanthaScreen™ kinase assay is a robust and sensitive method for measuring kinase activity and inhibition. It is based on TR-FRET, a technology that offers advantages over other assay formats by minimizing compound interference and increasing data quality[2].

The LanthaScreen<sup>™</sup> assay can be performed in two main formats: an activity assay that measures the phosphorylation of a substrate, or a binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket[3][4]. This application note will focus on the LanthaScreen<sup>™</sup> Eu Kinase Binding Assay, a simple mix-and-read format ideal for determining inhibitor potency (IC50 values).

The assay principle involves a kinase, a fluorescently labeled ATP-competitive small molecule (tracer), and a europium (Eu)-labeled antibody that binds to the kinase. When the tracer is bound to the kinase, the proximity of the europium donor on the antibody to the Alexa Fluor™ 647 acceptor on the tracer results in a high degree of FRET. An inhibitor like **EBI-907** competes





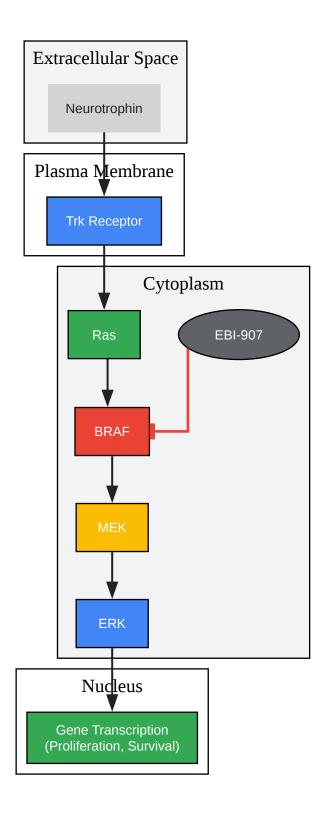


with the tracer for the ATP binding site on the kinase. This competition leads to a displacement of the tracer and a subsequent decrease in the FRET signal, which is directly proportional to the inhibitor's potency[4][5].

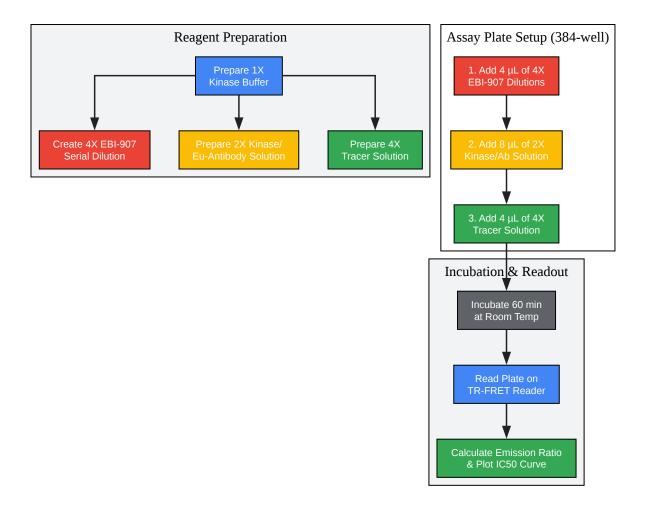
## **Signaling Pathway**

**EBI-907**'s primary target, BRAF, is a key component of the Ras/MAPK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival[6][7]. In many cancers, mutations such as BRAFV600E lead to constitutive activation of this pathway, promoting uncontrolled cell growth. The pathway is often initiated by the activation of receptor tyrosine kinases (RTKs) like Tropomyosin receptor kinases (Trks) upon binding to neurotrophins. This leads to the activation of Ras, which in turn activates the RAF-MEK-ERK kinase cascade[8][9][10]. **EBI-907** exerts its therapeutic effect by inhibiting the mutated BRAF kinase, thereby blocking downstream signaling.









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